

# The discovery and historical context of Methallylescaline by Alexander Shulgin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Methallylescaline |           |
| Cat. No.:            | B12331354         | Get Quote |

# The Discovery and Historical Context of Methallylescaline: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Methallylescaline (3,5-dimethoxy-4-methallyloxyphenethylamine), a lesser-known psychedelic phenethylamine, was first synthesized and bioassayed by the American chemist Alexander Shulgin. This technical guide provides an in-depth examination of its discovery, historical context, synthesis, and pharmacological profile, drawing from Shulgin's seminal work, PiHKAL: A Chemical Love Story, and contemporary scientific research. The document presents a detailed synthesis protocol, quantitative pharmacological data, and a summary of its qualitative effects in humans as reported by Shulgin. Furthermore, it outlines the experimental methodologies for its synthesis and pharmacological evaluation, and explores its metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

#### **Introduction and Historical Context**

Alexander "Sasha" Shulgin (1925-2014) was a pioneering figure in the field of psychopharmacology, renowned for his systematic synthesis and evaluation of psychoactive compounds.[1] His work, largely conducted in his personal laboratory, led to the creation of



hundreds of novel phenethylamines and tryptamines.[1] Shulgin's interest in these compounds was sparked by a profound experience with mescaline in the late 1950s, which motivated him to explore the structure-activity relationships of psychedelic molecules.[2]

Shulgin's explorations were methodical, often involving the modification of known psychoactive compounds, like mescaline, to observe how structural changes influenced their effects. This led to the development of numerous series of compounds, including the "2C" family and the "DOx" family.[2] The "scaline" series, to which **Methallylescaline** belongs, is a group of mescaline analogs characterized by different alkoxy groups at the 4-position of the phenethylamine backbone. This series includes escaline (ethoxy), proscaline (propoxy), and allylescaline (allyloxy), among others. Shulgin's work on this series was a systematic investigation into how altering the size and lipophilicity of the 4-position substituent would modulate the potency and qualitative nature of the psychedelic experience.

Methallylescaline was first synthesized and bioassayed by Shulgin, with its first trial in 1981 and the discovery of its hallucinogenic effects in 1982.[3] The synthesis and effects of Methallylescaline are documented in his 1991 book, PiHKAL: A Chemical Love Story, under the entry #99, where it is abbreviated as MAL.[4] Shulgin noted the name "Methallylescaline" was chemically imprecise, as the molecule is a derivative of mescaline, not escaline. A more accurate, albeit cumbersome, name would be 4-methylallyldesmethylmescaline, which would have the unfortunate acronym "MAD". Shulgin ultimately preferred the simpler "MAL".[4]

**Chemical and Pharmacological Data** 

**Chemical Properties** 

| Property         | Value                                                             | Reference |
|------------------|-------------------------------------------------------------------|-----------|
| IUPAC Name       | 2-{3,5-dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethanamine | [4]       |
| Chemical Formula | C14H21NO3                                                         | [4]       |
| Molar Mass       | 251.326 g/mol                                                     | [4]       |
| CAS Number       | 207740-41-8                                                       | [4]       |



**Quantitative Bioassay Data (as per Shulgin)** 

| Parameter           | Value         | Reference |
|---------------------|---------------|-----------|
| Dosage Range        | 40 - 65 mg    | [3][4]    |
| Duration of Effects | 12 - 16 hours | [3][4]    |

### In Vitro Pharmacological Data

**Methallylescaline**'s primary mechanism of action is as a serotonin 5-HT<sub>2</sub>A receptor agonist.[3] Recent research has provided a more detailed in vitro pharmacological profile. The following table summarizes the binding affinities (Ki, nM) at various human receptors.

| Receptor                    | Ki (nM) | Reference |
|-----------------------------|---------|-----------|
| 5-HT <sub>2</sub> A         | 150     | [5]       |
| 5-HT <sub>2</sub> C         | 1,200   | [5]       |
| 5-HT1A                      | >10,000 | [5]       |
| α <sub>1</sub> A adrenergic | 3,300   | [5]       |
| α₂A adrenergic              | 3,200   | [5]       |
| D <sub>2</sub>              | >10,000 | [5]       |
| TAAR1                       | 1,200   | [5]       |
| SERT                        | >10,000 | [5]       |
| DAT                         | >10,000 | [5]       |
| NET                         | >10,000 | [5]       |

# Experimental Protocols Synthesis of Methallylescaline (as per PIHKAL, Entry #99)



The synthesis of **Methallylescaline** hydrochloride, as described by Alexander Shulgin, is a two-step process starting from homosyringonitrile.

#### Step 1: Synthesis of 3,5-dimethoxy-4-methallyloxyphenylacetonitrile

#### Reactants:

- 5.8 g of homosyringonitrile
- o 50 mL of acetone
- 100 mg of decyltriethylammonium iodide
- 7.8 mL of methallyl chloride
- 6.9 g of finely powdered anhydrous K₂CO₃

#### Procedure:

- A solution of homosyringonitrile in acetone containing decyltriethylammonium iodide is prepared.
- Methallyl chloride and anhydrous potassium carbonate are added to the solution.
- The suspension is refluxed with effective stirring.
- The reaction progress is monitored by GLC. After completion, the reaction mixture is filtered and the solids are washed with acetone.
- The combined filtrate and washes are stripped of solvent under vacuum.
- The residue is dissolved in methylene chloride and washed with water, followed by dilute HCl.
- The organic layer is dried and the solvent is removed to yield the crude nitrile.

### Step 2: Reduction of the Nitrile to 3,5-dimethoxy-4-methallyloxyphenethylamine (**Methallylescaline**)



#### · Reactants:

- The crude nitrile from the previous step
- 200 mL of a 1 M solution of LAH in THF
- 10 mL of 100% H<sub>2</sub>SO<sub>4</sub> (added cautiously)

#### Procedure:

- A solution of LAH in THF is prepared under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C with vigorous stirring.
- Concentrated sulfuric acid is added dropwise, followed by the crude nitrile dissolved in anhydrous THF.
- The reaction mixture is stirred at 0 °C for a short period and then brought to reflux for 30 minutes.
- After cooling, the excess hydride is quenched with isopropyl alcohol, followed by the addition of 10% NaOH to precipitate aluminum salts.
- The solids are removed by filtration and washed with THF and isopropyl alcohol.
- The combined filtrate and washes are stripped of solvent under vacuum.
- The residue is dissolved in dilute H<sub>2</sub>SO<sub>4</sub>, washed with methylene chloride, and then made basic with aqueous NaOH.
- The product is extracted with methylene chloride.
- The solvent is removed from the pooled extracts, and the residual oil is distilled at 120-130
   C at 0.3 mm/Hg to yield the freebase of Methallylescaline as a white oil.[4]

#### Step 3: Formation of the Hydrochloride Salt

· Reactants:



- 1.5 g of **Methallylescaline** freebase
- 8.0 mL of isopropyl alcohol (IPA)
- Concentrated HCI
- 40 mL of anhydrous diethyl ether (Et<sub>2</sub>O)
- Procedure:
  - The distilled freebase is dissolved in isopropyl alcohol.
  - The solution is neutralized with concentrated HCl (approximately 25 drops).
  - Anhydrous diethyl ether is added with stirring, which induces crystallization.
  - The resulting fine white needles of 3,5-dimethoxy-4-methallyloxyphenethylamine hydrochloride (MAL) are collected.[4]

## Receptor Binding and Functional Assay Protocols (Summarized from Kolaczynska et al., 2022)

The in vitro pharmacological data presented in this guide were obtained using standard molecular biology and pharmacology techniques.

- Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells were cultured and transiently or stably transfected with plasmids encoding the human receptors of interest (e.g., 5-HT<sub>2</sub>A, 5-HT<sub>2</sub>C, etc.).
- Radioligand Binding Assays:
  - Membranes from transfected cells were prepared.
  - The membranes were incubated with a specific radioligand for the receptor of interest and various concentrations of the test compound (Methallylescaline).
  - Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand.



- After incubation, the membranes were filtered and washed.
- The radioactivity bound to the filters was measured using a scintillation counter.
- The Ki values were calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation.
- Functional Assays (e.g., Calcium Flux Assay for 5-HT<sub>2</sub>A activation):
  - Transfected cells were loaded with a calcium-sensitive fluorescent dye.
  - The cells were then exposed to varying concentrations of Methallylescaline.
  - The change in intracellular calcium concentration, as measured by the change in fluorescence, was recorded using a plate reader.
  - EC<sub>50</sub> and Emax values were determined by non-linear regression analysis of the concentration-response curves.

### **Metabolism Studies Protocol (General Overview)**

Recent studies have elucidated the metabolic fate of **Methallylescaline**.

- In Vitro Metabolism (Human Hepatocytes):
  - Cryopreserved human hepatocytes are thawed and incubated.
  - Methallylescaline is added to the hepatocyte suspension.
  - Samples are taken at various time points.
  - The reaction is quenched, and the samples are processed to separate the metabolites from the cellular components.
  - The metabolites are identified and characterized using liquid chromatography-high resolution mass spectrometry (LC-HRMS).
- In Vivo Metabolism (Zebrafish Model):
  - Zebrafish larvae are exposed to Methallylescaline in their aqueous environment.



- After a set exposure time, the larvae and the surrounding water are collected.
- Metabolites are extracted from both the larvae and the water.
- The extracts are analyzed by LC-HRMS to identify the metabolites.

# Qualitative Effects and Subjective Commentary (as per Shulgin)

Shulgin's bioassays, conducted on himself and a small group of trusted individuals, provide the only detailed accounts of **Methallylescaline**'s subjective effects in humans. He described the experience as a "mixed bag".[3]

At a dosage of 45 mg, one report in PIHKAL describes the experience as "too much overload". [4] The onset of effects is within the first hour, with the peak occurring at around two hours.[3] The total duration of the experience is reported to be between 12 and 16 hours.[3][4]

#### Reported effects include:

- Visuals: Both open and closed-eye visuals are prominent, described as a "visual theater" with kaleidoscopic neon colors, watercolors, and fantasy-like imagery.[3] Visual distortions, including changes in depth perception and movement, are also noted.[3]
- Cognitive and Emotional Effects: Users may experience feelings of unreality, easy recall of childhood memories, a sense of self-connectedness, and enhanced eroticism.[3]
- Physical and Negative Effects: Initial discomfort, a feeling of being overwhelmed, and extreme restlessness can occur.[3] There are also mentions of potential amnesia, loss of contact with reality, and difficulty sleeping.[3]

### Metabolism

Recent studies have identified the primary metabolic pathways of **Methallylescaline** in humans. The main routes of metabolism are hydroxylation and N-acetylation. In vitro studies using human hepatocytes have shown that **Methallylescaline** is metabolized into three monohydroxylated and one dihydroxylated metabolite. The cytochrome P450 enzymes responsible for its metabolism include CYP2D6, CYP2J2, CYP1A2, and CYP3A4.



# Visualizations Synthesis Pathway of Methallylescaline Hydrochloride







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Zebrafish: A Cost-Effective Model for Enhanced Forensic Toxicology Capabilities in Lowand Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The discovery and historical context of Methallylescaline by Alexander Shulgin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12331354#the-discovery-and-historical-context-of-methallylescaline-by-alexander-shulgin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com